molecular formula C18H19NO3 B14996361 5,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydroquinolin-2(1H)-one

5,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14996361
M. Wt: 297.3 g/mol
InChI Key: SGEHKMFCTNKUDF-UHFFFAOYSA-N
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Description

5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE: is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with methoxy groups at positions 5 and 7, and a 3-methylphenyl group at position 4. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aniline derivative with a ketone or aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable acid catalyst to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like methanol (CH₃OH) and sodium methoxide (NaOCH₃) are used for methoxy substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various methoxy-substituted tetrahydroquinolines.

Scientific Research Applications

5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    5,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE: Lacks the 3-methyl group on the phenyl ring.

    5,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE: Has a methyl group at the 4-position of the phenyl ring instead of the 3-position.

Uniqueness

The unique structural features of 5,7-DIMETHOXY-4-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE, such as the specific positioning of the methoxy and methyl groups, contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

5,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H19NO3/c1-11-5-4-6-12(7-11)14-10-17(20)19-15-8-13(21-2)9-16(22-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20)

InChI Key

SGEHKMFCTNKUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC

Origin of Product

United States

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